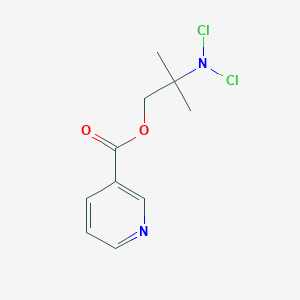
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a carboxylate group and a dichloroamino group attached to a methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpropyl pyridine-3-carboxylate. This can be achieved through the esterification of pyridine-3-carboxylic acid with 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the amino group. This can be done using thionyl chloride or phosphorus pentachloride to introduce the dichloroamino group.
Final Product Formation: The final step involves the coupling of the chlorinated intermediate with the pyridine-3-carboxylate ester under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloroamino group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding oxides or hydroxyl derivatives.
Reduction: Products include amines or partially reduced intermediates.
Hydrolysis: Products include pyridine-3-carboxylic acid and 2-(dichloroamino)-2-methylpropanol.
Scientific Research Applications
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloroamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Bromoamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Fluoroamino)-2-methylpropyl pyridine-3-carboxylate
Uniqueness
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is unique due to the presence of two chlorine atoms in the amino group, which can significantly influence its reactivity and binding properties. This makes it distinct from its mono-halogenated analogs and provides unique opportunities for chemical modifications and applications.
Properties
CAS No. |
61542-28-7 |
|---|---|
Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
[2-(dichloroamino)-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,14(11)12)7-16-9(15)8-4-3-5-13-6-8/h3-6H,7H2,1-2H3 |
InChI Key |
IBGZGWQFHWAIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















